- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates, Nature Communications, 2017, 8(1), 1-8

Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

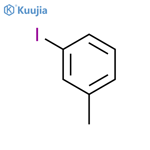

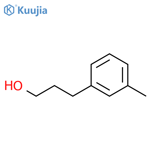

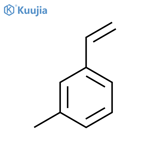

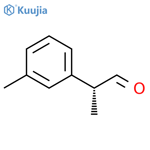

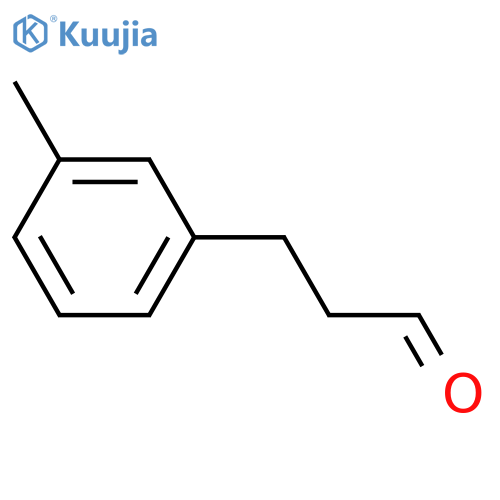

3-(3-methylphenyl)propanal structure

Nome del prodotto:3-(3-methylphenyl)propanal

Numero CAS:95416-60-7

MF:C10H12O

MW:148.201683044434

MDL:MFCD07772907

CID:799460

PubChem ID:10464477

3-(3-methylphenyl)propanal Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzenepropanal,3-methyl-

- 3-(3-METHYLPHENYL)PROPANAL

- 3-(3-Methylphenyl)propionaldehyde

- 3-(M-TOLYL)PROPANAL

- BENZENEPROPANAL, 3-METHYL-

- 3-Methylbenzenepropanal

- 3-M-TOLYL-PROPIONALDEHYDE

- 3-(3'-Methylphenyl)propionaldehyde

- 4286AF

- AB42263

- 3-Methylbenzenepropanal (ACI)

- AKOS011898120

- MFCD07772907

- DB-356417

- CS-13144

- EN300-1234536

- SCHEMBL65650

- DTXSID60440261

- CS-B1501

- 95416-60-7

- 3-(3-methylphenyl)propanal

-

- MDL: MFCD07772907

- Inchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3

- Chiave InChI: MRAFYMRFDJVPRW-UHFFFAOYSA-N

- Sorrisi: O=CCCC1C=C(C)C=CC=1

Proprietà calcolate

- Massa esatta: 148.088815002g/mol

- Massa monoisotopica: 148.088815002g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 11

- Conta legami ruotabili: 3

- Complessità: 120

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2

- Superficie polare topologica: 17.1

Proprietà sperimentali

- Densità: 0.972

- Punto di ebollizione: 224.4°Cat760mmHg

- Punto di infiammabilità: 98.8°C

- PSA: 17.07000

- LogP: 2.12650

3-(3-methylphenyl)propanal Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at recommended temperature

3-(3-methylphenyl)propanal Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-5G |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 5g |

¥ 7,326.00 | 2023-04-12 | |

| abcr | AB368253-2 g |

3-(3-Methylphenyl)propionaldehyde; 97% |

95416-60-7 | 2g |

€753.20 | 2022-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066840-1g |

3-(3-Methylphenyl)propionaldehyde |

95416-60-7 | 98% | 1g |

¥3996 | 2023-04-12 | |

| Enamine | EN300-1234536-0.05g |

3-(3-methylphenyl)propanal |

95416-60-7 | 0.05g |

$827.0 | 2023-05-26 | ||

| Enamine | EN300-1234536-2.5g |

3-(3-methylphenyl)propanal |

95416-60-7 | 2.5g |

$1931.0 | 2023-05-26 | ||

| Enamine | EN300-1234536-5000mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 5000mg |

$1614.0 | 2023-10-02 | ||

| A2B Chem LLC | AI68336-5g |

3-(3-Methylphenyl)propionaldehyde |

95416-60-7 | 97% | 5g |

$1131.00 | 2024-07-18 | |

| abcr | AB368253-5g |

3-(3-Methylphenyl)propionaldehyde, 97%; . |

95416-60-7 | 97% | 5g |

€1624.00 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-500mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 500mg |

¥2570.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-100mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 100mg |

¥770.0 | 2024-04-16 |

3-(3-methylphenyl)propanal Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux

Riferimento

- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes, European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C

Riferimento

- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins, Nature Communications, 2021, 12(1),

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Riferimento

- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt

Riferimento

- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis, Journal of the American Chemical Society, 2014, 136(23), 8418-8429

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt

1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C

1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C

Riferimento

- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy, Chemistry - A European Journal, 2007, 13(6), 1784-1795

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C

Riferimento

- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt

Riferimento

- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

Riferimento

- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt

Riferimento

- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C

Riferimento

- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973

Metodo di produzione 12

Condizioni di reazione

Riferimento

- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds, Organic Letters, 2023, 25(32), 5929-5934

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions, Journal of the Chemical Society, 1984, (19), 1287-9

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C

Riferimento

- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,

Metodo di produzione 15

Condizioni di reazione

Riferimento

- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols, Tetrahedron Letters, 1991, 32(19), 2121-4

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt

Riferimento

- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles, Chemistry - A European Journal, 2022, 28(52),

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt

Riferimento

- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center, Organic Letters, 2022, 24(29), 5474-5479

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Riferimento

- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147

Metodo di produzione 19

Condizioni di reazione

Riferimento

- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C

Riferimento

- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst, Chinese Chemical Letters, 2022, 33(2), 830-834

3-(3-methylphenyl)propanal Raw materials

3-(3-methylphenyl)propanal Preparation Products

3-(3-methylphenyl)propanal Letteratura correlata

-

1. Book reviews

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

95416-60-7 (3-(3-methylphenyl)propanal) Prodotti correlati

- 18328-11-5(4-Phenylbutanal)

- 2235-83-8(5-Phenylpentan-2-one)

- 14171-89-2(6-Phenylhexan-2-one)

- 5406-12-2(3-(4-Methylphenyl)propionaldehyde)

- 104-53-0(3-Phenylpropanal)

- 2550-26-7(4-phenylbutan-2-one)

- 20795-51-1(1-Phenylpentan-3-one)

- 104175-15-7(3-(4-ethylphenyl)propanal)

- 29898-25-7(1-Phenyl-3-hexanone)

- 1020962-95-1(3-Methyl-1-(piperidin-1-yl)butan-2-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95416-60-7)3-(3-methylphenyl)propanal

Purezza:99%

Quantità:10g

Prezzo ($):1655.0